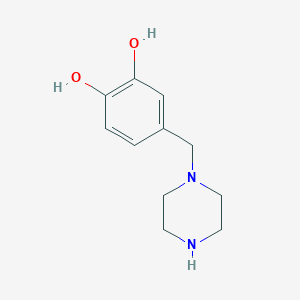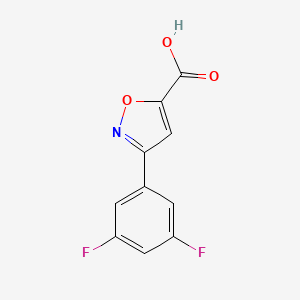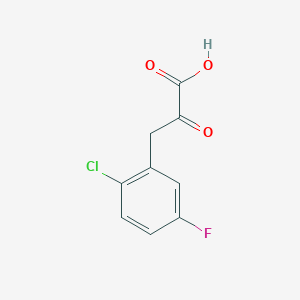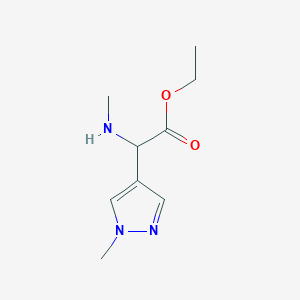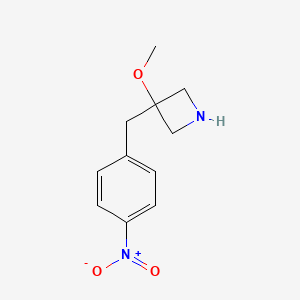
3-(4-Nitrobenzyl)-3-methoxyazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is a heterocyclic compound containing an azetidine ring substituted with a methoxy group and a nitrophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-3-[(4-nitrophenyl)methyl]azetidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Reduction of the nitro group yields 3-methoxy-3-[(4-aminophenyl)methyl]azetidine.
Substitution: Substitution of the methoxy group can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-methoxy-3-[(4-nitrophenyl)methyl]azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-3-nitrophenyl methyl sulfone
- 4-methoxy-3-nitroacetophenone
- 3-methyl-4-nitrophenyl 3-methoxybenzoate
Uniqueness
3-methoxy-3-[(4-nitrophenyl)methyl]azetidine is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
3-methoxy-3-[(4-nitrophenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(7-12-8-11)6-9-2-4-10(5-3-9)13(14)15/h2-5,12H,6-8H2,1H3 |
Clave InChI |
ZUTHCERCOLGBJO-UHFFFAOYSA-N |
SMILES canónico |
COC1(CNC1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





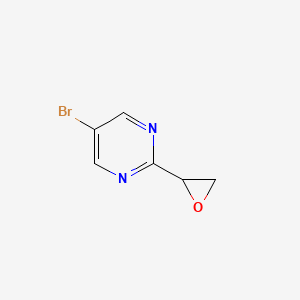
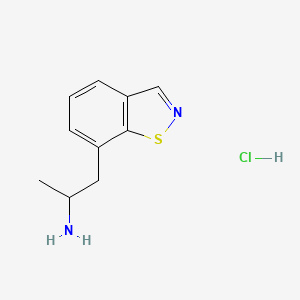
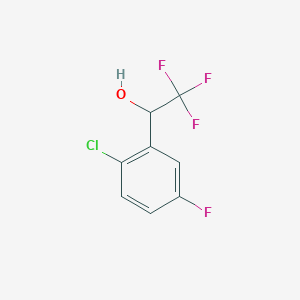

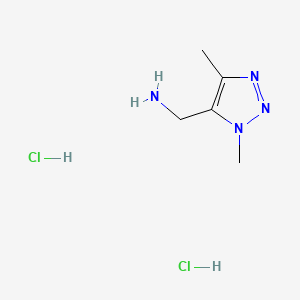
![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

